

In vivo administration and dosage of Ferroptosis-IN-4

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Compound of Interest

Compound Name: *Ferroptosis-IN-4*

Cat. No.: B12374445

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Application Notes and Protocols for Ferroptosis-IN-4

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Introduction

Ferroptosis-IN-4, also identified as compound 6k, is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] As a member of the hydroxypyridinone (HOPO) class of compounds, its primary mechanism of action is the chelation of labile iron, thereby preventing the catalytic activity of iron in the Fenton reaction which generates highly reactive hydroxyl radicals.[2] This activity mitigates the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Additionally, studies suggest that **Ferroptosis-IN-4** may involve the upregulation of hypoxia-inducible factor 1 α (HIF-1 α) in its protective pathway against ferroptosis.[2]

These application notes provide a comprehensive guide for the in vivo administration and dosage of **Ferroptosis-IN-4**, based on preclinical studies in a murine model of rhabdomyolysis-induced acute kidney injury (RM-AKI).

Physicochemical Properties

Property	Value
Synonyms	Compound 6k
CAS Number	2798922-35-5
Molecular Formula	C ₁₇ H ₂₄ ClN ₃ O ₂
Molecular Weight	337.84 g/mol
In Vitro Activity (EC ₅₀)	20 µM for ferroptosis inhibition
Cytotoxicity (CC ₅₀)	>100 µM

In Vivo Administration and Dosage

Animal Model and Rationale

Ferroptosis-IN-4 has been evaluated in a glycerol-induced rhabdomyolysis-induced acute kidney injury (RM-AKI) mouse model.^[2] This model is relevant for studying ferroptosis as the accumulation of iron in the kidneys is a key pathological feature, leading to lipid peroxidation and renal cell death.

Dosage and Administration Route

The recommended dosage and administration for **Ferroptosis-IN-4** in a murine model are as follows:

Parameter	Recommendation
Dosage	10 mg/kg
Administration Route	Intraperitoneal (i.p.) injection
Vehicle	Saline
Frequency	To be determined based on experimental design

A high single dose of up to 1 g/kg has been tolerated in mice without mortality or signs of toxicity, indicating a favorable safety profile.^[2]

Experimental Protocols

Preparation of Ferroptosis-IN-4 for In Vivo Administration

- Materials:
 - **Ferroptosis-IN-4** powder
 - Sterile saline (0.9% NaCl)
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Sonicator (optional)
 - Sterile syringes and needles for injection
- Procedure:
 1. Calculate the required amount of **Ferroptosis-IN-4** based on the number of animals and the desired dosage (10 mg/kg).
 2. Weigh the calculated amount of **Ferroptosis-IN-4** powder and place it in a sterile microcentrifuge tube.
 3. Add the appropriate volume of sterile saline to achieve the desired final concentration for injection. The volume should be suitable for intraperitoneal injection in mice (typically 100-200 μ L).
 4. Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, gentle warming or brief sonication may be applied.
 5. Visually inspect the solution to ensure it is clear and free of particulates before administration.
 6. The solution should be prepared fresh before each use.

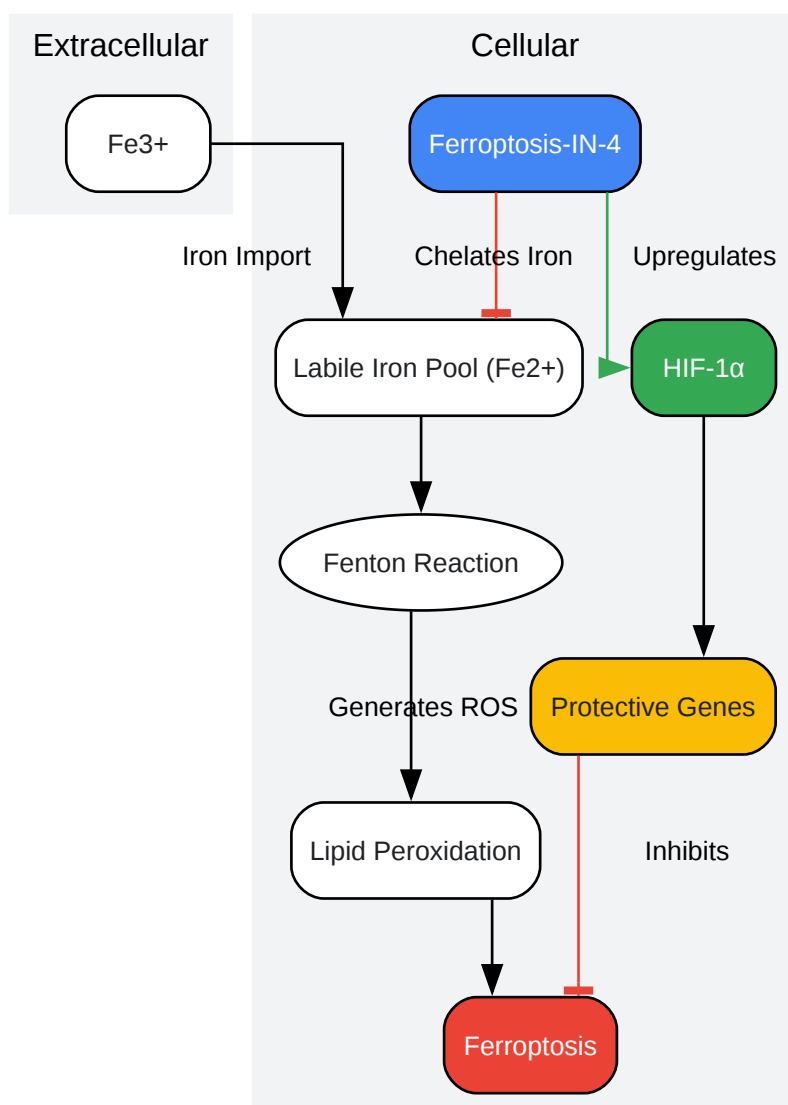
In Vivo Efficacy Study in a Murine RM-AKI Model

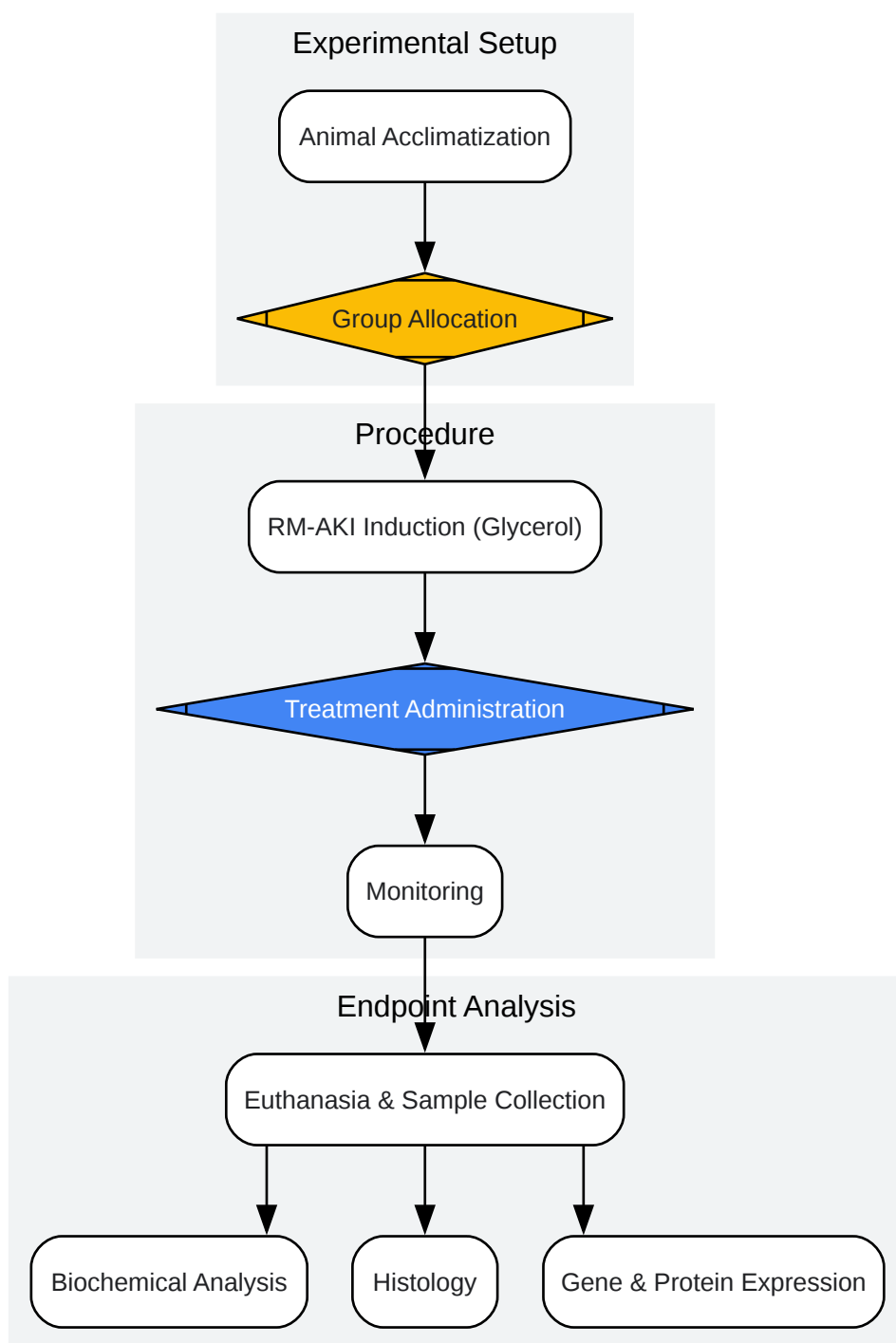
This protocol is based on the study by Cen et al.[\[2\]](#)

- Animal Model:
 - Use appropriate mouse strain (e.g., BALB/c).
 - Acclimatize animals for at least one week before the experiment.
- Induction of RM-AKI:
 - Induce rhabdomyolysis by intramuscular injection of glycerol.
- Treatment Groups:
 - Vehicle Control: Administer saline (i.p.).
 - **Ferroptosis-IN-4** Treatment: Administer **Ferroptosis-IN-4** (10 mg/kg, i.p.).
 - Positive Control (optional): Administer a known iron chelator like deferiprone (50 mg/kg, i.p.).[\[2\]](#)
- Administration and Monitoring:
 - Administer the respective treatments at a predetermined time point relative to the induction of RM-AKI.
 - Monitor the animals for clinical signs of distress and body weight changes.
- Endpoint Analysis:
 - At the end of the study period, euthanize the animals and collect blood and kidney tissues.
 - Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
 - Histological Analysis: Perform H&E staining of kidney sections to evaluate pathological changes.

- Iron Level Measurement: Quantify iron levels in the kidney tissue.
- Gene Expression Analysis: Analyze the mRNA levels of ferroptosis-associated genes (e.g., *Acs14*, *Ptgs2*) in kidney tissue via qRT-PCR.
- Protein Expression Analysis: Evaluate the protein levels of markers like HIF-1 α via Western blot.

Signaling Pathway and Experimental Workflow





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